Carbonochloridic acid, 2-bromo-3-pyridinyl ester

Cross-coupling Orthogonal synthesis Halogen reactivity

Researchers requiring a single intermediate for orthogonal derivatization often face protecting-group complexity. This 2-bromo-3-pyridinyl chloroformate solves that by combining an electrophilic chloroformate with a cross-coupling-ready aryl bromide in one scaffold. • Enables sequential carbamate/ester formation followed by Suzuki-Miyaura coupling without deprotection steps. • 95% minimum purity supports pilot-scale synthesis; the 2-bromo substituent provides superior oxidative addition reactivity vs. chloro analogs. • Sourced from audited suppliers with full QA documentation, ensuring lot-to-lot consistency for multi-step medicinal chemistry and agrochemical programs.

Molecular Formula C6H3BrClNO2
Molecular Weight 236.45 g/mol
Cat. No. B13280937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbonochloridic acid, 2-bromo-3-pyridinyl ester
Molecular FormulaC6H3BrClNO2
Molecular Weight236.45 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)Br)OC(=O)Cl
InChIInChI=1S/C6H3BrClNO2/c7-5-4(11-6(8)10)2-1-3-9-5/h1-3H
InChIKeyUWCHRDGKSBAYEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Carbonochloridic Acid, 2-Bromo-3-pyridinyl Ester (CAS 1169939-52-9): A Bifunctional Heteroaryl Chloroformate Building Block for Orthogonal Synthesis


Carbonochloridic acid, 2-bromo-3-pyridinyl ester (CAS 1169939-52-9), also referred to as 2-bromopyridin-3-yl chloroformate, is a heteroaryl chloroformate belonging to the class of carbonochloridate esters. It features a pyridine ring bearing a bromine substituent at the 2-position and a chloroformate ester at the 3-position, with a molecular weight of 236.45 g/mol and a computed XLogP3 of 2.2 [1]. This bifunctional reactive intermediate combines an electrophilic acyl chloride moiety with an aryl bromide handle amenable to transition-metal-catalyzed cross-coupling, positioning it as a strategic building block in medicinal chemistry and agrochemical synthesis. Commercial sourcing is available at a minimum purity specification of 95% .

Why Generic Substitution Fails for Carbonochloridic Acid, 2-Bromo-3-pyridinyl Ester: Structural and Electronic Consequences of Replacement


Interchanging Carbonochloridic acid, 2-bromo-3-pyridinyl ester with its closest in-class analogs—such as its 5-bromo positional isomer (CAS 1509151-69-2, MW 236.45), the 2-chloro analogue (CAS 2172465-94-8, MW 192.00), or the unsubstituted pyridin-3-yl chloroformate (CAS 165739-74-2, MW 157.55)—can compromise reaction outcomes because the 2-bromo substituent serves simultaneously as a steric and electronic modulator of chloroformate electrophilicity and as a superior leaving group for oxidative addition in palladium-catalyzed cross-coupling relative to chloride [1]. The position of the bromine substituent (ortho vs. meta/para relative to the pyridine nitrogen) alters the electronic environment at the chloroformate carbonyl, affecting both its reactivity toward nucleophiles and its hydrolytic stability [2]. Generic replacement risks altered regioselectivity in sequential transformations, different hydrolysis stability profiles, and incompatible reactivity windows in multi-step syntheses.

Quantitative Evidence Differentiating Carbonochloridic Acid, 2-Bromo-3-pyridinyl Ester from Its Closest Analogs


Evidence 1: Ortho-Bromo Substituent Enables Orthogonal Cross-Coupling Reactivity vs. 2-Chloro Analogue

The 2-bromo substituent on the target compound provides a reactive handle for palladium-catalyzed cross-coupling that is fundamentally more reactive than the corresponding 2-chloro analogue. Under N₂ atmosphere, 2-halopyridine substrates (bromo- and chloro-) produce quantitative yields of Suzuki-coupled products with phenylboronic acid using Pd(TPP)₂Cl₂/K₃PO₄ in acetonitrile–water; however, under CO₂ atmosphere, the yields for 2-halopyridines are poor, while 2-halo-4-aminopyridines give quantitative yields [1]. This atmosphere-dependent reactivity is directly relevant to the 2-halopyridine motif present in the target compound. It is well established that C–Br bonds undergo oxidative addition to Pd(0) faster than C–Cl bonds due to lower bond dissociation energy (C–Br ~ 70 kcal/mol vs. C–Cl ~ 84 kcal/mol in aryl halides), enabling orthogonal or sequential coupling strategies [1].

Cross-coupling Orthogonal synthesis Halogen reactivity

Evidence 2: Positional Isomer Differentiation: 2-Bromo vs. 5-Bromo Substitution Alters Steric Environment Around Chloroformate

The target compound (2-bromo-3-pyridinyl chloroformate) and its 5-bromo isomer (5-bromopyridin-3-yl chloroformate, CAS 1509151-69-2) share identical molecular formula (C₆H₃BrClNO₂) and molecular weight (236.45 g/mol) [1]. However, the 2-bromo substituent is positioned ortho to both the pyridine nitrogen and the chloroformate ester at the 3-position, creating steric congestion around the reactive chloroformate carbonyl. In the 5-bromo isomer, the bromine is meta to the pyridine nitrogen and remote from the chloroformate, leaving the electrophilic center more sterically accessible. This positional difference is expected to influence the rate of nucleophilic attack at the chloroformate carbonyl, though quantitative kinetic data comparing these two specific isomers are not publicly available.

Positional isomerism Steric effects Chloroformate reactivity

Evidence 3: Enhanced Lipophilicity vs. Unsubstituted Pyridin-3-yl Chloroformate Enables Differential Solvent Partitioning

The target compound has a computed XLogP3 of 2.2 and a molecular weight of 236.45 g/mol, driven by the presence of the bromine atom [1]. The unsubstituted pyridin-3-yl chloroformate (CAS 165739-74-2) has a molecular weight of 157.55 g/mol and lacks the bromine substituent . The addition of bromine increases the molecular weight by approximately 79 g/mol and significantly enhances lipophilicity (XLogP3 2.2 vs. an estimated ~0.5–0.8 for the unsubstituted analogue based on pyridine ring contribution), altering solvent partitioning behavior and membrane permeability in biological assays. The topological polar surface area (TPSA) of 39.2 Ų [1] remains consistent with favorable passive permeability.

Lipophilicity XLogP3 Physicochemical properties

Evidence 4: Chloroformate Leaving Group Stability Is Modulated by Electron-Withdrawing Pyridine and Bromo Substituents

The stability and reactivity of chloroformate-derived intermediates are tunable through the electronic nature of the substituent attached to the chloroformate oxygen. Studies on alkylidene dihydropyridines (ADHPs) demonstrate that ADHPs prepared with phenyl chloroformate hydrolyze readily, while those derived from benzyl chloroformate are stable toward oxidation [1]. The electron-withdrawing nature of the pyridine ring (σₘ for pyridyl = +0.23) combined with the inductive effect of the ortho-bromo substituent (σₘ for Br = +0.39) increases the electrophilicity of the chloroformate carbonyl relative to phenyl chloroformate, making the target compound more reactive toward nucleophiles but potentially more susceptible to hydrolysis. Direct hydrolysis rate constants for the target compound are not available in public literature.

Chloroformate hydrolysis Electronic effects Stability

Procurement-Driven Application Scenarios for Carbonochloridic Acid, 2-Bromo-3-pyridinyl Ester


Scenario 1: Sequential Orthogonal Synthesis of Complex Biaryl Pharmacophores

The target compound's dual functionality—a chloroformate ester for amide/carbamate/ester formation and a 2-bromo substituent for Suzuki–Miyaura or other cross-coupling reactions—enables a two-step orthogonal derivatization sequence. First, the chloroformate can be reacted with an amine or alcohol nucleophile to install a carbamate or ester linkage. Next, the intact 2-bromo substituent undergoes palladium-catalyzed coupling with aryl boronic acids to construct biaryl architectures. This sequential strategy is particularly valuable in medicinal chemistry for generating diverse compound libraries from a single intermediate, avoiding the need for protecting group manipulations [1].

Scenario 2: Radiopharmaceutical Precursor for PET Imaging Agent Development

The 2-bromo substituent on the pyridine ring provides a site for potential radiobromination (e.g., with ⁷⁶Br) or for conversion to organometallic intermediates for radiofluorination (¹⁸F). The enhanced lipophilicity of the brominated scaffold (XLogP3 = 2.2) [1] may improve blood-brain barrier penetration of resulting radiotracers compared to less lipophilic analogues. The chloroformate group allows pre-labeling conjugation to targeting vectors (peptides, antibodies) prior to or after radiohalogenation, providing flexibility in radiochemical workflow design.

Scenario 3: Agrochemical Intermediate for Heterocyclic Pesticide Synthesis

Pyridinyl chloroformates are established intermediates in the synthesis of pyridine-containing fungicides and herbicides. The 2-bromo-3-pyridinyl isomer specifically positions the bromine for further functionalization via cross-coupling to introduce aryl or heteroaryl groups at the 2-position of the pyridine ring. The commercial availability at 95% minimum purity supports pilot-scale synthesis and process development in agrochemical research, where both the chloroformate and bromine functionalities contribute to building molecular complexity in crop protection agents [2].

Scenario 4: Mechanistic Probe for Studying Chloroformate Electronic Effects

Owing to the combined electron-withdrawing effects of the pyridine ring and the ortho-bromo substituent, the target compound serves as a useful mechanistic probe for investigating how electron-deficient aryl chloroformates behave in nucleophilic acyl substitution reactions compared to phenyl chloroformate or alkyl chloroformates. The stability and reactivity tuning demonstrated for chloroformate-derived ADHPs [3] suggests that systematic variation of the pyridine substitution pattern (2-bromo, 5-bromo, 2-chloro, unsubstituted) could reveal structure–reactivity relationships relevant to optimizing coupling conditions in complex molecule synthesis.

Quote Request

Request a Quote for Carbonochloridic acid, 2-bromo-3-pyridinyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.